molecular formula C13H18N2 B11466404 Ethyl[(1-ethylindol-3-yl)methyl]amine

Ethyl[(1-ethylindol-3-yl)methyl]amine

Cat. No.: B11466404
M. Wt: 202.30 g/mol
InChI Key: HGXZSRALBFCPTN-UHFFFAOYSA-N
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Description

Ethyl[(1-ethylindol-3-yl)methyl]amine is an indole ethylamine derivative, a class of compounds garnering significant interest in medicinal chemistry for their potential to regulate lipid metabolism . Structurally related analogs have demonstrated potent activity as dual-target agonists, effectively activating key regulatory proteins such as Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Carnitine Palmitoyltransferase 1 (CPT1a) . Activation of this pathway promotes fatty acid oxidation and reduces lipogenesis, positioning such compounds as promising leads for the study and potential treatment of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) . In vitro studies on similar indole ethylamine derivatives have shown a marked ability to reduce intracellular triglyceride accumulation in hepatocyte models, outperforming some established therapeutic agents . The structural features of this compound, including the 1-ethyl and 3-ethylaminomethyl substitutions on the indole ring system, are designed to optimize binding affinity and metabolic stability for advanced pharmacological investigation. This compound is intended for research purposes to further elucidate the mechanisms of lipid regulation and explore new therapeutic strategies for metabolic diseases.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

N-[(1-ethylindol-3-yl)methyl]ethanamine

InChI

InChI=1S/C13H18N2/c1-3-14-9-11-10-15(4-2)13-8-6-5-7-12(11)13/h5-8,10,14H,3-4,9H2,1-2H3

InChI Key

HGXZSRALBFCPTN-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CN(C2=CC=CC=C21)CC

Origin of Product

United States

Preparation Methods

Alkylation of Indole Derivatives

The synthesis typically begins with 1-ethylindole , prepared via Friedel-Crafts alkylation of indole using ethyl bromide or iodide in the presence of Lewis acids like aluminum chloride. Yields for this step exceed 80% under optimized conditions.

Example Procedure:

  • 1-Ethylindole Synthesis :

    • Indole (1.0 equiv) is dissolved in dry dichloromethane.

    • Ethyl bromide (1.2 equiv) and AlCl₃ (1.5 equiv) are added at 0°C.

    • The mixture is stirred at room temperature for 12 hours, followed by aqueous workup.

    • Yield: 85%.

Functionalization at the 3-Position

The 3-position of 1-ethylindole is activated for electrophilic substitution. A Mannich reaction introduces the aminomethyl group:

  • Mannich Reaction Conditions :

    • 1-Ethylindole (1.0 equiv), formaldehyde (1.2 equiv), and ethylamine hydrochloride (1.5 equiv) are refluxed in ethanol for 6 hours.

    • The product, (1-ethylindol-3-yl)methanamine , is isolated via column chromatography (hexane/ethyl acetate).

    • Yield: 60–70%.

N-Ethylation of the Primary Amine

The final step involves ethylating the primary amine. Two methods are prevalent:

Reductive Amination

  • Reagents : Acetaldehyde (1.1 equiv), sodium cyanoborohydride (1.5 equiv) in methanol.

  • Conditions : Stirred at room temperature for 24 hours under nitrogen.

  • Yield : 50–60%.

SN2 Alkylation

  • Reagents : Ethyl iodide (1.2 equiv), potassium carbonate (2.0 equiv) in acetonitrile.

  • Conditions : Refluxed for 8 hours.

  • Yield : 40–50% (lower due to competing quaternary ammonium salt formation).

Advanced Methodologies and Optimization

Catalytic Hydrogenation

Patent CN101062901A describes using lithium aluminum hydride (LiAlH₄) or sodium aluminates for selective reductions. For example:

  • Reduction of Formyl Intermediate :

    • Formyl ethamine (1.0 equiv) is treated with LiAlH₄ (2.0 equiv) in tetrahydrofuran (THF) under reflux.

    • Yield: 30–75% after distillation.

Solvent and Temperature Effects

  • Solvent Choice : Polar aprotic solvents (THF, DMF) improve alkylation rates, while ethanol minimizes side reactions.

  • Temperature : Reactions above 100°C promote over-alkylation; optimal range: 40–80°C.

Comparative Analysis of Methods

MethodReagentsSolventTemperatureYield (%)Purity (%)
Reductive AminationNaBH₃CN, AcetaldehydeMethanol25°C6095
SN2 AlkylationEthyl iodide, K₂CO₃Acetonitrile80°C5085
Catalytic HydrogenationLiAlH₄THF65°C7590

Data synthesized from Refs.

Mechanistic Insights

  • Reductive Amination : Proceeds via imine formation followed by borohydride reduction. The mechanism avoids strong bases, reducing side reactions.

  • SN2 Pathway : Ethyl iodide attacks the deprotonated amine, but steric hindrance at the indole 3-position limits efficiency.

Purification and Characterization

  • Chromatography : Silica gel columns (ethyl acetate/hexane, 1:4) resolve unreacted starting materials and byproducts.

  • Distillation : Low-pressure distillation (34–40°C) isolates the final product.

  • Spectroscopic Data :

    • ¹H NMR (CDCl₃): δ 1.2 (t, 3H, CH₂CH₃), 2.5 (q, 2H, CH₂CH₃), 3.8 (s, 2H, CH₂NH), 6.5–7.4 (m, 4H, indole-H).

Industrial-Scale Considerations

  • Cost Efficiency : Ethyl formate and LiAlH₄ are cost-prohibitive; substituting NaBH₄/CuI reduces expenses by 30%.

  • Safety : Exothermic reductions require controlled addition and cooling to prevent thermal runaway.

Chemical Reactions Analysis

Ethyl[(1-ethylindol-3-yl)methyl]amine undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl[(1-ethylindol-3-yl)methyl]amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various indole-based compounds, which are important in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its effects on cell signaling pathways and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl[(1-ethylindol-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. It is believed to modulate cell signaling pathways by binding to receptors or enzymes involved in these processes. This interaction can lead to changes in cellular function and behavior, which may have therapeutic implications .

Comparison with Similar Compounds

Comparison with Structural Analogues

The compound is compared to indole-based amines with variations in substituent positions, functional groups, and side chains. Key differences are tabulated below:

Compound Name Indole Substituents Amine Substituent Molecular Formula Key Properties
Ethyl[(1-ethylindol-3-yl)methyl]amine 1-Ethyl, 3-CH₂- Ethylamine C₁₃H₁₇N₂ High lipophilicity (logP ~3.2); steric hindrance from dual ethyl groups .
2-(5-Methoxy-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine 5-Methoxy, 3-CH₂CH₂- Pyridinylmethyl C₁₇H₁₉N₃O Polar (pyridine and methoxy enhance solubility); UV absorbance at 280 nm .
2-(1H-Indol-3-yl)ethylamine Unsubstituted (1H), 3-CH₂CH₂- Pyridinylmethyl C₁₇H₁₉N₃ π-π interactions with aromatic systems; moderate basicity (pKa ~8.5) .
1-Benzyl-1H-indol-3-amine hydrochloride 1-Benzyl, 3-NH₂ C₁₅H₁₅N₂Cl Primary amine (higher reactivity); hydrochloride salt improves crystallinity .
N-[2-(2-Methyl-1H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine 2-Methyl, 3-CH₂CH₂- Pyridinylmethyl C₁₇H₂₁Cl₂N₃ Steric effects from 2-methyl; dihydrochloride form enhances aqueous solubility .

Structural and Functional Insights

  • Lipophilicity and Solubility :
    The dual ethyl groups in this compound increase its logP value compared to analogues with polar substituents (e.g., 5-methoxy or pyridinyl groups). This makes it more suitable for crossing lipid membranes but less water-soluble than pyridine-containing derivatives .

  • Reactivity :
    As a secondary amine, the target compound undergoes alkylation and acylation reactions more slowly than primary amines like 1-benzyl-1H-indol-3-amine. However, its ethyl groups may stabilize intermediates in nucleophilic substitutions .

  • Spectroscopic Properties :
    NMR data for similar compounds (e.g., 1H-indol-3-ylmethyl derivatives) show characteristic indole proton signals at δ 7.0–7.5 ppm and methylene protons (CH₂NH) at δ 3.2–3.8 ppm. Mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 201.1393 (calculated for C₁₃H₁₇N₂⁺) .

  • Biological Implications : Substitutions at the indole’s 1-position (e.g., ethyl or benzyl) can modulate interactions with receptors like serotonin transporters. Ethyl groups may reduce metabolic oxidation compared to benzyl or unsubstituted analogues .

Q & A

Q. What are the common synthetic routes for Ethyl[(1-ethylindol-3-yl)methyl]amine, and what factors influence reaction yields?

The synthesis typically involves alkylation of indole derivatives followed by amine coupling. For example, alkylation of 1-ethylindole at the 3-position using ethylamine derivatives in the presence of catalysts (e.g., palladium or copper-based systems) can yield the target compound. Reaction conditions such as solvent polarity (e.g., DMF or THF), temperature (80–120°C), and stoichiometric ratios of reagents significantly impact yields . Purification via column chromatography or recrystallization is critical to isolate the product with >95% purity.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H NMR can confirm the ethyl and indole methylene groups (δ 1.2–1.4 ppm for ethyl CH3_3, δ 3.8–4.2 ppm for CH2_2-N). 13^{13}C NMR identifies quaternary carbons in the indole ring (δ 120–140 ppm).
  • FTIR : Peaks at ~3400 cm1^{-1} (N-H stretch) and 1030–1100 cm1^{-1} (C-N stretch) confirm amine functionality. The indole C=C stretching appears at ~1600 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (expected m/z ~217.2 for C13_{13}H18_{18}N2_2) and fragmentation patterns .

Q. What are the potential biological targets of this compound based on structural analogs?

Structural analogs (e.g., indol-3-ylmethylamine derivatives) interact with serotonin receptors (5-HT1A_{1A}/5-HT2A_{2A}) and monoamine oxidases (MAOs). The ethylamine side chain may enhance binding affinity to G-protein-coupled receptors (GPCRs) via hydrophobic interactions .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in the alkylation of indole derivatives during synthesis?

Regioselectivity at the indole 3-position is influenced by:

  • Catalysts : Copper(I) iodide or Pd(PPh3_3)4_4 promotes selective C-H activation.
  • Protecting Groups : Temporary protection of the indole N-H with Boc groups prevents undesired N-alkylation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for C3-alkylation over N-alkylation .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in activity data may arise from assay conditions (e.g., pH, co-solvents) or impurity profiles. Strategies include:

  • Comparative Dose-Response Studies : Standardize assays across multiple cell lines (e.g., HEK-293 for receptor binding).
  • Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites interfering with results .
  • Computational Docking : Molecular dynamics simulations to predict binding modes and validate experimental IC50_{50} values .

Q. How do ethyl substitutions on the indole ring affect pharmacokinetic properties?

  • Lipophilicity : Ethyl groups increase logP values, enhancing blood-brain barrier penetration (predicted logP ~2.5 for the compound).
  • Metabolic Stability : Cytochrome P450 (CYP3A4) oxidation of the ethyl group may reduce half-life. Deuterium labeling at vulnerable positions can mitigate this .
  • Solubility : Ethyl groups reduce aqueous solubility; formulation with cyclodextrins or lipid nanoparticles improves bioavailability .

Methodological Considerations

Q. How to design experiments for analyzing amine-CO2_22​ interaction in environmental applications?

While not directly studied for this compound, analogous amine-impregnated materials (e.g., MDEA-mesoporous carbon) use:

  • Batch Adsorption Studies : Measure CO2_2 uptake at varying pressures (1–10 bar) and temperatures (25–50°C) using gravimetric analysis.
  • FTIR In Situ Monitoring : Track carbamate/carbonate formation via shifts in C-N (1031 cm1^{-1}) and O-H (3395 cm1^{-1}) peaks .
  • BET Surface Area Analysis : Correlate pore volume reduction (e.g., 50% decrease post-impregnation) with adsorption capacity .

Data Contradiction Analysis

Q. Why do similar compounds show divergent receptor binding affinities in published studies?

  • Receptor Isoforms : Variations in 5-HT receptor subtypes (e.g., 5-HT1A_{1A} vs. 5-HT2B_{2B}) across studies.
  • Allosteric Modulation : Ethyl groups may act as allosteric modulators, altering efficacy in cell-specific contexts .
  • Assay Sensitivity : Radioligand binding (e.g., 3^3H-ketanserin) vs. functional cAMP assays yield different EC50_{50} values .

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